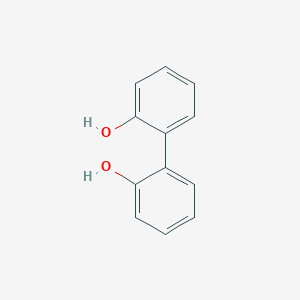

2,2'-Biphenol

Katalognummer B158249

Molekulargewicht: 186.21 g/mol

InChI-Schlüssel: IMHDGJOMLMDPJN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04490564

Procedure details

A 600 ml autoclave was charged with 400 ml of 1N NaOH (0.4 mole), 11.5 g (37 mmole) 4,4'-dibromobiphenyl and 64 mg (0.256 mmole) CuSO4.5H2O as 4 ml of 0.064M solution in H2O. The autoclave was pressure checked with N2 to 1100 psi, vented, flushed with air and resealed. The autoclave was heated to 300° C. at an autogenic pressure of 1168 psi. These conditions were maintained for two hours. After cooling and venting the aqueous reaction product was filtered to remove a grey solid which probably contained catalyst and unreacted starting material. This filter was then removed to a second filter flask. Any starting material remaining was recovered by washing with acetone and stripping the solvent on a rotary evaporator. The filtered aqueous product solution was acidified (pH2) with 25% sulfuric acid. The precipitated crude biphenol (4,4'-dihydroxybiphenyl) was filtered and washed with water (50 ml).

[Compound]

Name

CuSO4.5H2O

Quantity

64 mg

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].Br[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.N#N.[OH2:19]>>[C:8]1([OH:19])[C:7]([C:10]2[C:15]([OH:1])=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=[CH:4][CH:9]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

11.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br

|

[Compound]

|

Name

|

CuSO4.5H2O

|

|

Quantity

|

64 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with air

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

These conditions were maintained for two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove a grey solid which probably contained catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This filter was then removed to a second filter flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Any starting material remaining was recovered

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated crude biphenol (4,4'-dihydroxybiphenyl)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (50 ml)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |